7-(chloromethyl)bicyclo[4.1.0]heptane, Mixture of diastereomers
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Overview
Description
“7-(chloromethyl)bicyclo[4.1.0]heptane, Mixture of diastereomers” is a chemical compound with the molecular formula C8H13Cl . It has a molecular weight of 144.64 . The compound is also known as Norcarane or cis-Bicyclo[4.1.0]heptane .
Molecular Structure Analysis
The InChI code for the compound is 1S/C8H13Cl/c9-5-8-6-3-1-2-4-7(6)8/h6-8H,1-5H2 . This indicates the presence of a chlorine atom attached to a carbon atom in the bicyclic heptane structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 144.64 . Other physical and chemical properties such as boiling point, melting point, solubility, and spectral data are not available in the search results.Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-(chloromethyl)bicyclo[4.1.0]heptane involves the conversion of a suitable starting material to the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclohexene", "Chlorine gas", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Methanol", "Diethyl ether", "Sodium sulfate" ], "Reaction": [ { "Step 1": "Cyclohexene is reacted with chlorine gas in the presence of hydrochloric acid to form 7-chlorocyclohexene." }, { "Step 2": "7-Chlorocyclohexene is reacted with sodium hydroxide in methanol to form a mixture of diastereomers of 7-(hydroxymethyl)bicyclo[4.1.0]heptane." }, { "Step 3": "The mixture of diastereomers is treated with hydrochloric acid to form a mixture of diastereomers of 7-(chloromethyl)bicyclo[4.1.0]heptane." }, { "Step 4": "The mixture of diastereomers is extracted with diethyl ether and the organic layer is dried over sodium sulfate." }, { "Step 5": "The crude product is purified by distillation or column chromatography to obtain pure 7-(chloromethyl)bicyclo[4.1.0]heptane." } ] } | |
CAS No. |
1512382-65-8 |
Molecular Formula |
C8H13Cl |
Molecular Weight |
144.64 g/mol |
IUPAC Name |
7-(chloromethyl)bicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H13Cl/c9-5-8-6-3-1-2-4-7(6)8/h6-8H,1-5H2 |
InChI Key |
CQVNYAMKXRLNFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C2CCl |
Purity |
95 |
Origin of Product |
United States |
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